molecular formula C10H9F3O3 B2659592 2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid CAS No. 1250334-60-1

2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B2659592
CAS No.: 1250334-60-1
M. Wt: 234.174
InChI Key: ALXYARRENNXGBT-UHFFFAOYSA-N
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Description

2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H9F3O3 It is a derivative of propanoic acid, characterized by the presence of a trifluoromethyl group attached to a phenyl ring, and a hydroxyl group attached to the alpha carbon of the propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with a suitable nucleophile, followed by oxidation and hydrolysis steps. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to form an intermediate alcohol, which is then oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-[2-(trifluoromethyl)phenyl]propanoic acid or 2-[2-(trifluoromethyl)phenyl]acetone.

    Reduction: Formation of 2-[2-(trifluoromethyl)phenyl]propanol or 2-[2-(trifluoromethyl)phenyl]propanal.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This can lead to modulation of enzyme activity, inhibition of specific signaling pathways, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-(trifluoromethyl)propanoic acid: A structurally similar compound with a trifluoromethyl group attached to the alpha carbon of propanoic acid.

    2-Hydroxy-2-(trifluoromethyl)benzoic acid: Another related compound with a trifluoromethyl group attached to a benzoic acid moiety.

Uniqueness

2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid is unique due to the presence of both a trifluoromethyl group and a phenyl ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the phenyl ring provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

2-hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-9(16,8(14)15)6-4-2-3-5-7(6)10(11,12)13/h2-5,16H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXYARRENNXGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250334-60-1
Record name 2-hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid
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